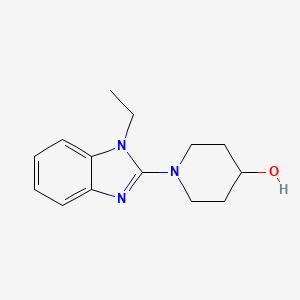

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol

CAS No.: 1065483-90-0

Cat. No.: VC3253844

Molecular Formula: C14H19N3O

Molecular Weight: 245.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1065483-90-0 |

|---|---|

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.32 g/mol |

| IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)piperidin-4-ol |

| Standard InChI | InChI=1S/C14H19N3O/c1-2-17-13-6-4-3-5-12(13)15-14(17)16-9-7-11(18)8-10-16/h3-6,11,18H,2,7-10H2,1H3 |

| Standard InChI Key | VJHLUMACSLMKET-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2N=C1N3CCC(CC3)O |

| Canonical SMILES | CCN1C2=CC=CC=C2N=C1N3CCC(CC3)O |

Introduction

Chemical Properties and Structure

Fundamental Molecular Characteristics

1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol represents a heterocyclic compound with a molecular formula of C14H19N3O and a molecular weight of 245.32 g/mol. The compound's architecture incorporates two significant pharmacophoric moieties: a benzimidazole core and a piperidine ring. The benzimidazole component consists of a benzene ring fused to an imidazole ring, creating a planar, aromatic bicyclic system. This benzimidazole core is functionalized with an ethyl group attached to one of the nitrogen atoms (N1 position), while the second nitrogen of the imidazole ring remains unsubstituted, potentially serving as a hydrogen bond acceptor in biological systems.

The piperidine ring, a six-membered saturated heterocycle containing nitrogen, is connected directly to the C2 position of the benzimidazole. This connection establishes a critical link between the two ring systems, creating a flexible molecule capable of adopting various conformations. The piperidine ring bears a hydroxyl group at the 4-position, which introduces an important functional group that can participate in hydrogen bonding interactions with potential biological targets.

Structural Identifiers and Chemical Specifications

The precise chemical identification of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol is essential for research and regulatory purposes. Table 1 summarizes the key chemical identifiers and specifications of this compound:

| Identifier | Value |

|---|---|

| CAS Number | 1065483-90-0 |

| IUPAC Name | 1-(1-ethylbenzimidazol-2-yl)piperidin-4-ol |

| Molecular Formula | C14H19N3O |

| Molecular Weight | 245.32 g/mol |

| Standard InChI | InChI=1S/C14H19N3O/c1-2-17-13-6-4-3-5-12(13)15-14(17)16-9-7-11(18)8-10-16/h3-6,11,18H,2,7-10H2,1H3 |

| Standard InChIKey | VJHLUMACSLMKET-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2N=C1N3CCC(CC3)O |

Table 1: Chemical identifiers and specifications of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol.

Physical and Chemical Properties

The physical and chemical properties of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol significantly influence its behavior in biological systems and its potential pharmaceutical applications. Based on its structural features, this compound is expected to exhibit:

-

Moderate lipophilicity due to the presence of both the aromatic benzimidazole system and the ethyl group, balanced by the polar hydroxyl group on the piperidine ring.

-

Hydrogen bond donor capacity through the hydroxyl group at the 4-position of the piperidine ring.

-

Multiple hydrogen bond acceptor sites, particularly the nitrogen atoms of the benzimidazole system and the hydroxyl oxygen.

-

Basic properties attributed to the nitrogen atoms in both the benzimidazole and piperidine rings, influencing its solubility profile in different pH environments.

These properties collectively contribute to the compound's potential interactions with biological targets and its pharmacokinetic profile, making it a candidate for further investigation in drug discovery efforts.

Synthesis and Preparation Methods

Specific Reaction Conditions

The synthesis of benzimidazole-containing compounds often requires careful control of reaction conditions to achieve high yields and purity. For instance, the formation of the benzimidazole core may involve heating o-phenylenediamine with appropriate carboxylic acids in the presence of hydrochloric acid, followed by neutralization and purification steps .

The N-alkylation step typically requires basic conditions to facilitate the deprotonation of the benzimidazole nitrogen, followed by reaction with ethyl halides. This step often necessitates careful control of temperature and reaction time to minimize over-alkylation.

The coupling of the alkylated benzimidazole with the piperidine component might employ various strategies, including nucleophilic substitution reactions or transition metal-catalyzed coupling methods, depending on the specific precursors and desired efficiency.

Purification and Characterization

Following synthesis, 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol would typically undergo purification procedures such as recrystallization, column chromatography, or preparative HPLC to ensure high purity. Characterization of the final compound would involve spectroscopic techniques including NMR spectroscopy (1H and 13C), mass spectrometry, and infrared spectroscopy to confirm the structure and purity.

Table 2: Comparative analysis of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol with related compounds.

Current Research Status and Future Directions

Recent Developments

-

Investigation of benzimidazole-chalcone derivatives as potential therapeutic agents, highlighting the versatility of the benzimidazole scaffold in drug design .

-

Exploration of benzimidazole-piperidine derivatives as potential antitubercular agents, suggesting possible applications for compounds like 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol in infectious disease treatment.

-

Development of synthetic methodologies to efficiently prepare benzimidazole derivatives with various substituents, facilitating the exploration of structure-activity relationships.

Future Research Opportunities

Several promising research directions for 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol merit further investigation:

-

Comprehensive biological screening to identify specific therapeutic applications, particularly in antimicrobial, antiviral, and anticancer domains.

-

Detailed structure-activity relationship studies through the synthesis and evaluation of structural analogs with modifications to the ethyl group, the position of the hydroxyl group, or the introduction of additional functional groups.

-

Mechanistic studies to elucidate the molecular targets and pathways through which this compound exerts its biological effects.

-

Optimization of synthetic routes to improve yield, purity, and scalability for potential commercial production.

-

Investigation of formulation strategies to enhance solubility, stability, and bioavailability for potential pharmaceutical applications.

Challenges and Limitations

Despite the promising potential of 1-(1-Ethyl-1H-benzoimidazol-2-yl)-piperidin-4-ol, several challenges may impede its development:

-

Limited available data on its specific biological activities and mechanisms of action.

-

Potential synthetic challenges, including regioselectivity in the alkylation step and optimization of the coupling reaction.

-

Possible physicochemical limitations affecting solubility, stability, or bioavailability.

-

Regulatory considerations for novel chemical entities, requiring extensive safety and efficacy data.

Addressing these challenges through systematic research efforts will be crucial for realizing the potential of this compound in therapeutic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume